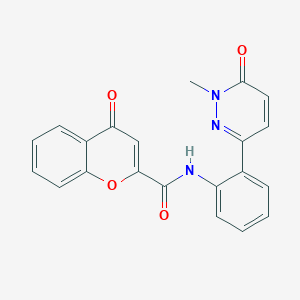

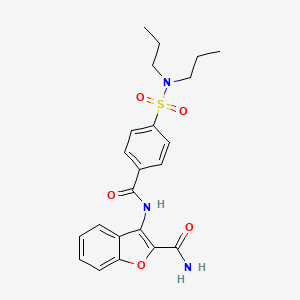

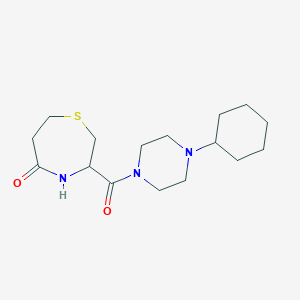

![molecular formula C18H20N2O5S B2709239 Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 879908-11-9](/img/structure/B2709239.png)

Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrimido[2,1-b][1,3]thiazine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in the field of medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The compound contains a pyrimido[2,1-b][1,3]thiazine core, which is a bicyclic structure with a six-membered pyrimidine ring fused to a five-membered thiazine ring . It also has a dimethoxyphenyl group and a carboxylate group attached to the core structure.Scientific Research Applications

Synthesis and Chemical Reactions

Compounds similar to the one mentioned are often investigated for their synthetic routes and potential as intermediates in the preparation of more complex molecules. For instance, Kappe and Roschger (1989) explored reactions of Biginelli-compounds, providing insights into the methylation and acylation processes relevant to the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, among others. This research underscores the compound's role in facilitating diverse chemical transformations, including the preparation of 4,6-disubstituted-pyrimidine-5-carbonitriles, hinting at its utility in synthesizing a wide range of heterocyclic compounds (Kappe & Roschger, 1989).

Antimicrobial Evaluation

Another dimension of research focuses on the biological activity of such compounds. Abdelghani et al. (2017) detailed the synthesis of new pyrimidines and condensed pyrimidines, evaluating their antimicrobial efficacy. This demonstrates the potential pharmaceutical applications of these compounds in developing new antibacterial and antifungal agents, offering a promising avenue for therapeutic innovation (Abdelghani, Said, Assy, & Hamid, 2017).

Advanced Material Synthesis

Compounds in this category also find applications in the synthesis of advanced materials. For example, the research into heteroanalogs of alloxazines by Nemeryuk et al. (1992) explored the oxidation properties and potential for redox reactions in similar thiazine derivatives. Such studies hint at the use of these compounds in creating novel materials with unique electronic or photonic properties, relevant to fields such as semiconductors, photovoltaics, or sensors (Nemeryuk et al., 1992).

Mechanism of Action

Target of Action

Many compounds containing the indole nucleus are known to bind with high affinity to multiple receptors .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Analysis

Biochemical Properties

It is known that thiazine derivatives, the class of compounds to which it belongs, can interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in a number of ways, potentially leading to the wide range of biological activities observed for these compounds .

Cellular Effects

Related compounds have been shown to have significant effects on various types of cells and cellular processes . For example, some pyrazoline derivatives, which share structural similarities with the compound , have been found to affect the activity of acetylcholinesterase, an enzyme crucial for nerve impulse transmission . This suggests that Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate may also have significant effects on cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet known. It is likely that this compound exerts its effects at the molecular level through interactions with various biomolecules. For example, it may bind to specific enzymes or proteins, leading to changes in their activity. It could also influence gene expression, leading to changes in the production of certain proteins .

properties

IUPAC Name |

methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-10-15(17(22)25-4)16(20-14(21)7-8-26-18(20)19-10)12-6-5-11(23-2)9-13(12)24-3/h5-6,9,16H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAFUZBSFWGANG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=O)CCSC2=N1)C3=C(C=C(C=C3)OC)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

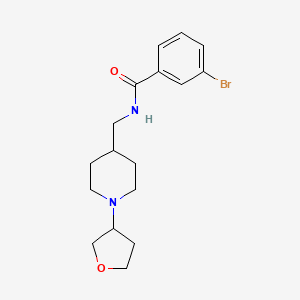

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2709160.png)

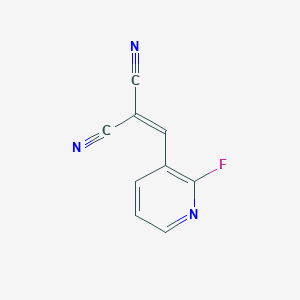

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2709161.png)

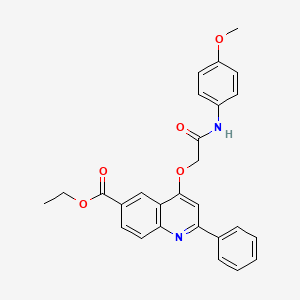

![ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate](/img/structure/B2709162.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2709176.png)

![1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2709177.png)